Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Overview
Description
Methyl 3-chloro-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process starting from 3-chlorobenzoic acid. The initial step involves the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products
Substitution: Formation of methyl 3-chloro-5-(alkylsulfonyl)benzoate derivatives.
Reduction: Formation of methyl 3-chloro-5-(sulfonamide)benzoate or methyl 3-chloro-5-(thiol)benzoate.
Oxidation: Formation of methyl 3-chloro-5-(sulfonic acid)benzoate.
Scientific Research Applications
Methyl 3-chloro-5-(chlorosulfonyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or acting as a precursor in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but without the additional chloro group, affecting its reactivity and applications.
Uniqueness
Methyl 3-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloro-5-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINDARITXMCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155083-83-2 | |
Record name | methyl 3-chloro-5-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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